![molecular formula C18H18N2O4 B4437375 N-(2-hydroxyphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4437375.png)
N-(2-hydroxyphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
N-(2-hydroxyphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as HPP-893, is a chemical compound that has gained attention in the scientific community for its potential use in the treatment of cancer and other diseases. HPP-893 is a small molecule inhibitor that targets a specific protein called MTH1, which is involved in preventing DNA damage caused by reactive oxygen species.
Mechanism of Action
N-(2-hydroxyphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide works by inhibiting the activity of MTH1, a protein that is involved in preventing DNA damage caused by reactive oxygen species. When MTH1 is inhibited, the accumulation of damaged DNA can lead to cell death in cancer cells, making N-(2-hydroxyphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
Studies have shown that N-(2-hydroxyphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide can induce cell death in cancer cells, while having little to no effect on normal cells. In addition, N-(2-hydroxyphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce the levels of reactive oxygen species in cancer cells, which can contribute to the development and progression of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-hydroxyphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its specificity for MTH1, which allows researchers to target a specific protein involved in cancer development. However, one limitation is that N-(2-hydroxyphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide can be difficult to synthesize and may not be readily available for use in experiments.
Future Directions
There are several future directions for research on N-(2-hydroxyphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, including investigating its potential use in combination with other cancer therapies, exploring its anti-inflammatory properties for the treatment of inflammatory diseases, and developing more efficient synthesis methods to make it more readily available for use in experiments. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(2-hydroxyphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide and its potential as a cancer therapy.
Scientific Research Applications
N-(2-hydroxyphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been the subject of numerous scientific studies, with researchers investigating its potential use in the treatment of various types of cancer, including breast, lung, and pancreatic cancer. In addition, N-(2-hydroxyphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
N-(2-hydroxyphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-24-14-8-6-13(7-9-14)20-11-12(10-17(20)22)18(23)19-15-4-2-3-5-16(15)21/h2-9,12,21H,10-11H2,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPBGNQKGGSDTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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